The compound 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic molecule characterized by multiple heterocyclic rings. It features a pyrazole ring, a pyridazine ring, a piperazine ring, and a pyridine ring, making it structurally intricate. The molecular formula for this compound is , and it has a molecular weight of approximately 332.4 g/mol .
This compound falls under the category of heterocyclic compounds, which are organic compounds containing rings made up of at least one atom that is not carbon. Its classification can be further detailed as follows:
The synthesis of 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step reactions that build the complex structure incrementally.
The synthesis may require the use of catalysts or specific solvents to facilitate reactions and improve yields.
The molecular structure of the compound is characterized by:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 332.4 g/mol |
InChI | InChI=1S/C17H16N8/c18... |
Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CC(=C4)C#N |
The compound can participate in various chemical reactions due to its multiple functional groups:
Common reagents used in these reactions may include:
The mechanism of action for 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is not fully elucidated but may involve interactions with specific biological targets due to its complex structure and functional groups. Research indicates potential applications in pharmacology, particularly in targeting enzymes or receptors involved in various diseases.
While specific physical properties such as boiling point and melting point are not widely documented, it is expected that the compound will be a solid at room temperature due to its complex structure.
The chemical properties are influenced by the presence of functional groups:
This compound has significant potential in scientific research, particularly in medicinal chemistry. Its unique structure makes it suitable for exploring biological activities such as:
Research into this compound could lead to the development of new therapeutic agents targeting various diseases due to its diverse functional groups and heterocyclic nature.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1